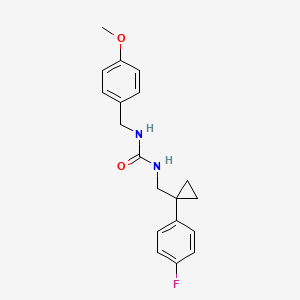
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds that have been extensively studied for their potential in therapeutic applications due to their unique structural features and biological activities. Compounds with the triazolyl pyridazine and piperidine moieties have been synthesized and evaluated for various biological activities, including anti-diabetic, anti-tubercular, and anti-microbial effects.
Synthesis Analysis
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized using a two-step process involving initial synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with corresponding secondary amines. This method demonstrated the versatility and efficacy of synthesizing such compounds with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational and spectroscopic methods. For instance, derivatives of pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring system were synthesized, highlighting the complex structural diversity achievable within this class of compounds and their potential for further chemical modifications (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, facilitating the synthesis of a wide range of derivatives with potential biological activities. The reactions include cyclization, substitution, and dehydrogenation, among others, enabling the synthesis of complex heterocyclic systems with enhanced biological activities (El-Mariah, Hosny, & Deeb, 2006).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research in the synthesis of N,S-containing heterocycles demonstrates the utility of piperidinium derivatives in forming complex structures with potential for further exploration in pharmaceutical chemistry. The aminomethylation of specific derivatives leads to the formation of tetraazatricyclo compounds, indicating a pathway for synthesizing novel heterocyclic compounds with unique properties (Dotsenko et al., 2012).
Antimicrobial and Antimycobacterial Activity
Studies on the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives reveal their potential as inhibitors of soluble epoxide hydrolase, showing promise in various disease models, including those related to antimicrobial activities (Thalji et al., 2013). Similarly, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives targeting antimycobacterial activities highlight their potential in combating tuberculosis, offering a foundation for developing new anti-tubercular agents (Lv et al., 2017).
Analgesic and Antiparkinsonian Activities
Research on substituted pyridine derivatives derived from specific starting materials has demonstrated significant analgesic and antiparkinsonian activities, comparing favorably with standard drugs. This exploration opens avenues for developing new therapeutic agents addressing pain management and Parkinson's disease (Amr et al., 2008).
Enzyme Inhibition and Antidiabetic Potential
The development of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism, underscores the compound's role in managing diabetes. These studies not only highlight the therapeutic potential but also the methodological advances in synthesizing compounds with specific biological activities (Bindu et al., 2019).
Propiedades
IUPAC Name |
N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-15(16-6-3-2-4-7-16)23-20(28)17-8-5-11-26(12-17)18-9-10-19(25-24-18)27-14-21-13-22-27/h2-4,6-7,9-10,13-15,17H,5,8,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHCRVWPOIZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



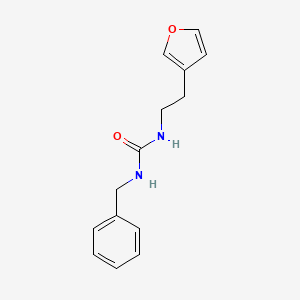
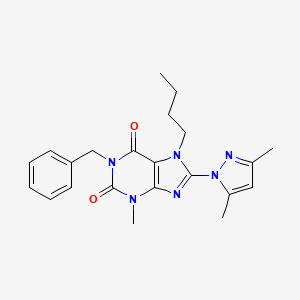
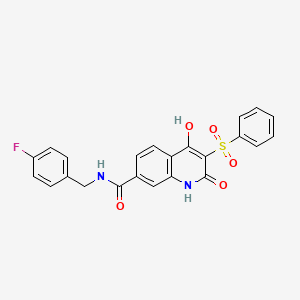
![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)
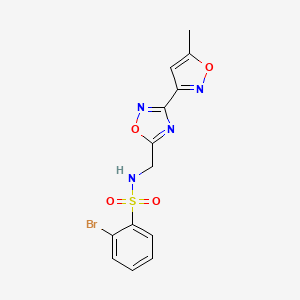
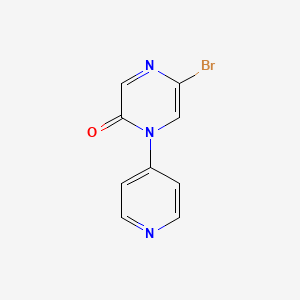
![ethyl 2-[(2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2481551.png)
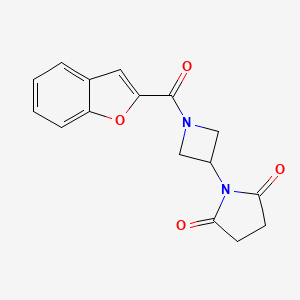
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)
![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

